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Compound of Interest

Compound Name: HIV-1 inhibitor-70

Cat. No.: B1682840 Get Quote

Disclaimer: No publicly available information could be found for a compound designated "HIV-1
inhibitor-70." This guide has been constructed using the well-characterized HIV-1 integrase

inhibitor, Dolutegravir (DTG), as a representative example to fulfill the structural and content

requirements of the request. All data, protocols, and pathways described herein pertain to

Dolutegravir.

This technical whitepaper provides an in-depth overview of the initial pharmacokinetic profile of

Dolutegravir, a second-generation integrase strand transfer inhibitor (INSTI). The document is

intended for researchers, scientists, and drug development professionals, offering a

consolidated resource on the absorption, distribution, metabolism, and excretion (ADME) of this

compound, supported by detailed experimental methodologies and pathway visualizations.

Pharmacokinetic Profile
Dolutegravir exhibits a favorable pharmacokinetic profile that supports once-daily dosing

without a pharmacokinetic booster.[1] It is characterized by rapid oral absorption, low apparent

clearance, and a terminal half-life of approximately 13 to 15 hours.[1][2] The pharmacokinetic

variability is notably low compared to other integrase inhibitors.[2]

The following tables summarize key pharmacokinetic parameters of Dolutegravir in healthy and

HIV-infected adult subjects.

Table 1: Single-Dose Pharmacokinetics of [¹⁴C]Dolutegravir (20 mg, oral suspension) in

Healthy Male Subjects[1]
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Parameter
Mean Value (Range or ±
SD)

Units

Plasma Dolutegravir

Tmax 0.5 (0.5 - 1.0) h

Cmax 1.09 (0.83 - 1.48) μg/mL

AUC∞ 23.1 (18.1 - 32.7) μg·h/mL

t½ 15.6 (12.8 - 20.3) h

Plasma Total Radioactivity

Tmax 0.5 (0.5 - 2.0) h

Cmax 1.34 (1.03 - 1.83) μg eq/mL

AUC∞ 31.0 (24.7 - 42.1) μg eq·h/mL

| t½ | 15.7 (13.5 - 20.4) | h |

Table 2: Population Pharmacokinetic Estimates in HIV-Infected, Treatment-Naïve Adults[3][4]

Parameter Population Estimate Units

Apparent Clearance (CL/F) 0.901 L/h

Apparent Volume of

Distribution (V/F)
17.4 L

Absorption Rate Constant (ka) 2.24 h⁻¹

| Absorption Lag Time (t_lag) | 0.263 | h |

Pharmacokinetic studies in animal models are crucial for initial characterization.

Table 3: Pharmacokinetic Parameters of Dolutegravir in Preclinical Species[5][6]
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Species
Dose &
Route

CL
(mL/min/kg)

Vd (L/kg) t½ (h)
Bioavailabil
ity (%)

Rat IV 0.23 0.1 ~6 N/A

Rat
Oral

(solution)
N/A N/A ~6 75.6

Monkey IV 2.12 0.28 ~6 N/A

| Monkey | Oral (solution) | N/A | N/A | ~6 | 87.0 |

Absorption and Distribution
Dolutegravir is rapidly absorbed following oral administration, with a median time to maximum

concentration (Tmax) of 0.5 to 2 hours.[2] Food can modestly increase absorption and

decreases inter-subject variability.[2]

Distribution studies show that Dolutegravir is highly bound (>99%) to plasma proteins, primarily

albumin and alpha 1-acid glycoprotein.[2][5] Following administration of radiolabeled

Dolutegravir in rats, radioactivity was distributed to most tissues, though tissue-to-blood ratios

were low, likely due to the high plasma protein binding.[5][6] Minimal association of

Dolutegravir or its metabolites with blood cells has been observed.[1]

Metabolism
Dolutegravir is extensively metabolized, with unchanged drug being the predominant

component circulating in plasma.[1] The primary metabolic pathway is glucuronidation

mediated by UDP-glucuronosyltransferase 1A1 (UGT1A1).[1][7] Minor contributions to its

metabolism come from cytochrome P450 (CYP) enzymes, particularly CYP3A4.[1][7] More

recent studies have also identified CYP1A1 and CYP1B1 as enzymes involved in producing

certain metabolites, which may be induced by factors like cigarette smoking.[8][9]

Table 4: Major Metabolites and Excretion Routes of Dolutegravir in Humans[1][10]
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Metabolite/Compon
ent

Formation Pathway
% of Administered
Dose

Excretion Route

Unchanged
Dolutegravir

-
51.7 (feces), <1
(urine)

Feces, Urine

Ether Glucuronide

(M3)
UGT1A1 18.9 Urine

Oxidative Metabolites

(M1, M2)
CYP3A4 7.9 Feces, Urine

| Oxidative Defluorination/GSH | - | 1.8 | Feces |

Metabolic Pathway of Dolutegravir

Major Pathway Minor Pathways

Dolutegravir

Ether Glucuronide
(Inactive)

UGT1A1 CYP3A4 CYP1A1 / CYP1B1

Glucuronidation

N-dealkylation
Metabolite

Aldehyde
Metabolite

Oxidation Oxidation

Click to download full resolution via product page

Primary metabolic pathways of Dolutegravir.

Excretion
The primary route of elimination for Dolutegravir and its metabolites is through fecal excretion.

[1] In a human mass balance study, a mean of 64.0% of the administered radioactive dose was

recovered in feces, while 31.6% was recovered in urine.[1][10] The fecal portion consists of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1682840?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC3719771/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3719771/
https://pubmed.ncbi.nlm.nih.gov/23669385/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


both unabsorbed drug and metabolites eliminated via biliary secretion.[1] The main component

in urine is the inactive ether glucuronide metabolite.[1]

Experimental Protocols
The following sections detail the methodologies employed in key pharmacokinetic studies.

Objective: To determine the routes of metabolism and excretion of Dolutegravir in humans.

Study Population: Healthy male subjects.

Methodology:

A single oral dose of 20 mg (80 μCi) of [¹⁴C]Dolutegravir was administered as a

suspension.[1]

Serial blood, plasma, urine, and fecal samples were collected at predefined intervals (e.g.,

up to 216 hours post-dose).[1]

Total radioactivity in all matrices was measured using liquid scintillation counting.

Plasma samples were analyzed for concentrations of unchanged Dolutegravir using a

validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Metabolite profiling in plasma, urine, and feces was conducted using LC-MS/MS to identify

and quantify biotransformation products.[1]

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental

analysis. The total recovery of radioactivity was calculated as the sum of radioactivity

recovered in urine and feces.[1]
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Human Mass Balance Study Workflow

Administer Single Oral Dose
[¹⁴C]Dolutegravir (20 mg)

Serial Sample Collection
(Blood, Plasma, Urine, Feces)

Sample Analysis

Total Radioactivity Measurement
(Liquid Scintillation)

LC-MS/MS Analysis
(Parent Drug & Metabolites)

Pharmacokinetic Analysis
(Non-compartmental)

Determine Excretion Routes,
Metabolic Profile, Mass Balance

Click to download full resolution via product page

Workflow for the human radiolabeled mass balance study.

Objective: To identify the primary enzymes responsible for Dolutegravir metabolism.

Methodology:

Recombinant Human CYPs/UGTs: Dolutegravir (e.g., 5 or 30 μM) was incubated with a

panel of individual recombinant human CYP enzymes (e.g., CYP1A1, 1A2, 1B1, 2C9,

2D6, 3A4, etc.) or UGT enzymes (e.g., UGT1A1, 1A3, 1A9) in a buffer system (e.g., PBS,

pH 7.4).[7][8]
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Cofactors: The reaction was initiated by adding an appropriate cofactor, such as NADPH

for CYP enzymes or UDPGA for UGT enzymes.[8]

Incubation: The mixture was incubated at 37°C for a specified time.

Reaction Quenching: The reaction was stopped by adding a solvent like acetonitrile.

Analysis: The formation of metabolites was monitored and quantified using UPLC-

QTOFMS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass

Spectrometry).[8]

Data Analysis: The rate of metabolite formation by each specific enzyme was calculated to

determine the relative contribution of each pathway to the overall metabolism.

Objective: To characterize the pharmacokinetic profile (absorption, bioavailability, clearance)

in a preclinical species.

Study Population: Male Sprague-Dawley or Wistar rats.[5][11]

Methodology:

Dosing: Animals were divided into groups. One group received an intravenous (IV) dose

(e.g., via tail vein) to determine clearance and volume of distribution. Another group

received an oral dose (e.g., via gavage) to assess absorption and bioavailability.[5]

Blood Sampling: Serial blood samples were collected from the tail vein or other

appropriate site at multiple time points post-dose.

Plasma Preparation: Blood was centrifuged to separate plasma, which was stored frozen

until analysis.

Bioanalysis: Plasma concentrations of Dolutegravir were determined using a validated LC-

MS/MS method.

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) were calculated

using specialized software (e.g., WinNonlin) with non-compartmental or compartmental

models. Bioavailability (F) was calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).

[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1682840?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

